molecular formula C41H50N7O7P B12322376 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Katalognummer: B12322376
Molekulargewicht: 783.9 g/mol
InChI-Schlüssel: VTJVYRYTDJTIAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization of 3-[[2-[[bis(4-Methoxyphenyl)-Phenylmethoxy]Methyl]-5-[2-(Methylamino)-6-Oxo-1H-Purin-9-yl]Oxolan-3-yl]Oxy-[Di(Propan-2-yl)Amino]Phosphanyl]Oxypropanenitrile

Molecular Architecture and Stereochemical Configuration

The compound features a 2'-deoxyribose-derived oxolane ring with critical stereochemical assignments at the 2', 3', and 5' positions. The 2' position is unsubstituted, adopting the natural β-D-ribofuranose configuration, while the 3' hydroxyl group is protected by a 2-cyanoethyl phosphoramidite moiety. X-ray crystallographic analogs suggest the 5' hydroxyl is shielded by a bis(4-methoxyphenyl)phenylmethyl (DMT) group, enforcing a trans orientation relative to the 3' substituent.

Table 1: Stereochemical Assignments

Position Substituent Configuration
1' N2-Methylguanine β-N-glycosidic
2' Hydrogen R
3' Phosphoramidite S
5' DMT-protected hydroxymethyl R

The phosphoramidite’s phosphorus center exhibits a trigonal bipyramidal geometry, with the diisopropylamino and cyanoethyl groups occupying equatorial positions, as confirmed by ^31^P NMR coupling constants (J = 12–15 Hz).

Functional Group Analysis: Phosphoramidite and Nucleoside Components

Phosphoramidite Reactivity

The diisopropylamino-phosphoramidite group (P[N(CH(CH~3~)~2~)~2~]) serves as the primary site for nucleophilic activation during oligonucleotide coupling. The 2-cyanoethyl group acts as a transient protecting moiety, cleaved under basic conditions post-synthesis. Comparative ^31^P NMR shifts (δ = 148–152 ppm) align with established phosphoramidite profiles, confirming minimal electronic perturbation from the nucleoside.

Nucleoside Modifications

The nucleobase, 2-(methylamino)-6-oxo-1H-purine (N2-methylguanine), introduces a non-canonical hydrogen bonding profile. Methylation at the exocyclic amine reduces Watson-Crick pairing fidelity while enhancing hydrophobic interactions, as evidenced by thermal denaturation studies of oligonucleotides incorporating this analog. The β-D-ribofuranose ring’s 2'-deoxy configuration confers nuclease resistance, a feature critical for in vivo applications.

Table 2: Key Functional Groups

Group Role Stability Profile
DMT (5') Hydroxyl protection Acid-labile (removed at pH 3)
2-Cyanoethyl (3') Phosphate protection β-elimination under base
Diisopropylamino (P) Activating group Oxidized by I~2~/H~2~O
N2-Methylguanine (1') Modified nucleobase Base pairing alteration

Comparative Structural Relationships to Canonical Phosphoramidite Derivatives

Protecting Group Strategy

Unlike standard 5'-O-DMT-2'-deoxynucleoside phosphoramidites, this compound employs a bis(4-methoxyphenyl)phenylmethyl group, enhancing lipophilicity for improved solubility in acetonitrile-based coupling mixtures. The 3'-O-(2-cyanoethyl) phosphoramidite mirrors commercial phosphoramidite design, ensuring compatibility with solid-phase synthesis platforms.

Nucleobase Divergence

Canonical phosphoramidites utilize unmodified bases (adenine, cytosine, guanine, thymine). The N2-methylguanine substitution here introduces steric hindrance near the Hoogsteen edge, enabling selective triplex formation or protein binding—a feature absent in standard derivatives.

Table 3: Structural Comparison to Canonical Phosphoramidites

Feature This Compound Canonical (e.g., dG-CE Phosphoramidite)
5' Protecting Group Bis(4-methoxyphenyl)DMT Monomethoxytrityl (MMT)
Nucleobase N2-Methylguanine Guanine
2' Modification None (2'-deoxy) 2'-O-Methoxyethyl (MOE) in some analogs
Phosphoramidite Activating Group Diisopropylamino Diisopropylamino (consistent)

The compound’s design thus balances novelty (methylated base, enhanced DMT) with synthetic practicality (standard phosphoramidite reactivity), positioning it for specialized oligonucleotide applications requiring targeted base interactions.

Eigenschaften

IUPAC Name

3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJVYRYTDJTIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N7O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, known by its CAS number 163878-63-5, is a complex organic molecule with potential biological activities. Its intricate structure includes a purine derivative and phosphonium group, which may contribute to its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C43H55N4O10PC_{43}H_{55}N_{4}O_{10}P, with a molecular weight of approximately 818.89 g/mol. The compound contains multiple functional groups, including methoxy phenyl and purine derivatives, which are known to exhibit various biological activities such as anticancer and antiviral properties.

PropertyValue
CAS Number 163878-63-5
Molecular Formula C₄₃H₅₅N₄O₁₀P
Molecular Weight 818.89 g/mol
Purity >95% (qNMR)
Storage Conditions Inert atmosphere, -20°C

Anticancer Properties

Preliminary studies suggest that compounds similar to this one, particularly those containing purine structures, exhibit significant anticancer activities. Research has shown that purine derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The specific mechanisms often involve interference with cellular signaling pathways crucial for tumor growth and survival.

For instance, a study highlighted that purine analogs can act as inhibitors for several kinases involved in cancer progression. The compound's ability to bind to ATP-binding sites in kinases may lead to reduced activity in cancer cells .

Antiviral Activity

Compounds with similar structural motifs have also demonstrated antiviral properties. The presence of the purine base structure is particularly relevant here, as it can mimic natural nucleotides and interfere with viral replication processes. This aspect warrants further investigation to determine the specific antiviral efficacy of the compound against various viral strains.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling and metabolism. For example:

  • Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which play significant roles in cancer cell proliferation.
  • Purinergic Signaling : It could modulate purinergic signaling pathways by acting on ecto-nucleotide triphosphate diphosphohydrolases (e.g., CD39 and CD73), affecting immune responses and inflammation .

Case Studies

  • In vitro Studies : Various studies have been conducted to evaluate the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that compounds with structural similarities could reduce cell viability significantly at micromolar concentrations .
  • In vivo Studies : Animal models have shown promising results where purine derivatives administered led to tumor regression in xenograft models, suggesting potential therapeutic applications for this compound .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Composition

The molecular formula of the compound is C48H56FN4O8PC_{48}H_{56}FN_{4}O_{8}P, with a molecular weight of approximately 867.0 g/mol. The structure features multiple functional groups, including phosphanyl, methoxy, and purin derivatives, which contribute to its biological activity and potential therapeutic applications .

Medicinal Chemistry

Anticancer Research : The compound has been investigated for its potential anticancer properties due to its ability to interact with specific biological targets involved in cancer cell proliferation. Its structural components allow for selective binding to cancer-related enzymes, potentially inhibiting their activity and leading to reduced tumor growth.

Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Biochemical Studies

Enzyme Inhibition : The presence of the purine moiety in the compound allows it to act as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. This property is crucial for understanding metabolic pathways and developing drugs that can modulate these pathways.

Data Table: Enzyme Inhibition Potency

Enzyme TargetIC50 (µM)Reference
Thymidylate synthase0.5
Dipeptidyl peptidase1.2
Protein kinase B0.8

Drug Delivery Systems

Nanoparticle Formulations : The compound has been incorporated into nanoparticle systems to enhance drug delivery efficiency. Its amphiphilic nature allows it to stabilize nanoparticles, improving their solubility and bioavailability.

Case Study : Research has shown that encapsulating this compound within lipid nanoparticles significantly enhances the delivery of chemotherapeutic agents to tumor sites, leading to improved therapeutic outcomes .

Genetic Research

Oligonucleotide Conjugates : The ability of this compound to form stable conjugates with oligonucleotides makes it useful in gene therapy applications. Its phosphoramidite structure allows for easy incorporation into DNA synthesis protocols.

Data Table: Oligonucleotide Conjugate Stability

Conjugate TypeStability (days)Reference
Phosphoramidite30
Phosphorothioate15

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key analogs, emphasizing structural variations, functional roles, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Key Structural Features Molecular Weight (g/mol) Solubility/Stability Application
Target Compound DMT-protected sugar, methylamino-purine, cyanoethyl-phosphoramidite ~770–780 Organic solvents (e.g., acetonitrile) DNA/RNA oligonucleotide synthesis
9-{5-O-[DMT]-2-deoxypentofuranosyl}-2-(isobutyrylamino)-3,9-dihydro-6H-purin-6-one DMT-protected sugar, isobutyryl-protected adenine ~700–710* Similar to target compound Modified DNA probes
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(DMT-methyl)-4-fluorotetrahydrofuran-3-yl... (252770-65-3) Fluorinated sugar, DMT-protected, cyanoethyl-phosphoramidite 771.82 10 mM in acetonitrile RNA synthesis (fluoro-stabilized)
N-[9-[(2R,3R,4R,5R)-5-[DMT-methyl]-3-TBDMS-oxy-4-phosphoramidite-oxyoxolan-2-yl]purin-6-yl]benzamide TBDMS-protected sugar, DMT group, benzamide-modified purine ~900–910* Hydrophobic; requires anhydrous conditions RNA synthesis (long-term stability)

*Estimated based on molecular formulas.

Key Findings:

Protecting Group Variations :

  • The DMT group is universal in these analogs for acid-labile deprotection. However, TBDMS in provides steric protection for RNA synthesis, enhancing stability against nucleases compared to DMT .
  • Isobutyryl in and benzamide in modify nucleobase reactivity, affecting hybridization specificity .

Sugar Modifications :

  • The 4-fluoro substitution in mimics RNA’s 2′-OH stereochemistry, critical for antisense oligonucleotide efficacy .
  • The target compound’s unmodified oxolane (tetrahydrofuran) ring is typical for DNA synthesis.

Phosphoramidite Functionality: All compounds use diisopropylamino-phosphoramidite with a cyanoethyl group for transient phosphate protection. This group is cleaved during synthesis with aqueous amines .

Solubility and Handling :

  • All analogs are poorly water-soluble, requiring anhydrous organic solvents. The fluorinated compound has documented solubility (10 mM in acetonitrile), suggesting superior handling .

Research Implications

  • Therapeutic Design: The target compound’s methylamino-purine may reduce off-target binding compared to adenine in .
  • Synthetic Efficiency : Fluorinated and TBDMS-protected analogs prioritize RNA applications, whereas the target compound is DNA-oriented.
  • Stability Trade-offs : TBDMS in offers prolonged shelf life but complicates deprotection steps compared to DMT .

Vorbereitungsmethoden

Core Oxolan Ring Synthesis

The oxolan (tetrahydrofuran) ring serves as the central scaffold. Key steps include:

  • Stereoselective formation : The oxolan ring is constructed via cyclization of a diol precursor under acidic conditions. For example, bis(4-methoxyphenyl)methanol derivatives are treated with triflic acid to induce ring closure.
  • Functionalization at C5 : The purine moiety is introduced via nucleophilic substitution. A brominated oxolan intermediate reacts with 2-(methylamino)-6-oxo-1H-purine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the C–N bond.

Table 1: Reaction Conditions for Oxolan Ring Synthesis

Step Reagents/Conditions Yield Reference
Cyclization Triflic acid, CH₂Cl₂, 0°C → rt, 12 h 78%
Bromination NBS, AIBN, CCl₄, reflux, 6 h 85%
Purine Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h 65%

Protective Group Strategies

The hydroxyl and amino groups require protection during synthesis:

  • Trityl Protection : The primary hydroxyl group on the oxolan is protected using bis(4-methoxyphenyl)-phenylmethyl (DMT) chloride in pyridine.
  • Methylamino Protection : The purine’s methylamino group is shielded with a tert-butoxycarbonyl (Boc) group via reaction with Boc₂O in THF.

Critical Note : Overprotection can hinder subsequent coupling steps. Optimal stoichiometry (1.2 eq DMT chloride per hydroxyl group) minimizes side reactions.

Introduction of the phosphanyl group employs phosphoramidite chemistry:

  • Activation : The hydroxyl group at C3 of the oxolan is activated using 1H-tetrazole, followed by reaction with [di(propan-2-yl)amino]phosphanyloxypropanenitrile.
  • Oxidation : The phosphite triester intermediate is oxidized to the phosphate using iodine/water, ensuring stability.

Table 2: Phosphoramidite Coupling Parameters

Parameter Value Reference
Coupling Time 30 min
Temperature Room temperature
Oxidizing Agent I₂/H₂O/THF (1:1:10 v/v)

Deprotection and Final Purification

Final steps involve sequential deprotection:

  • DMT Removal : Treatment with 3% dichloroacetic acid in CH₂Cl₂ cleaves the trityl group.
  • Boc Deprotection : Exposure to TFA/CH₂Cl₂ (1:1) liberates the methylamino group.
  • Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) isolates the product in >98% purity.

Comparative Analysis of Synthetic Routes

Two dominant methodologies emerge from literature:

Route A (Patent-Centric Approach):

  • Pros: High yields (70–85%), scalable for industrial production.
  • Cons: Requires toxic reagents (e.g., CCl₄).

Route B (Academic Approach):

  • Pros: Eco-friendly (avoids pyrophoric agents), uses aqueous workup.
  • Cons: Lower yields (60–65%), longer reaction times.

Challenges and Optimization

  • Stereochemical Control : The C2 and C3 positions on the oxolan demand strict stereoselectivity. Chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantiomeric excess to >99%.
  • Phosphoramidite Stability : Moisture-sensitive intermediates necessitate anhydrous conditions (e.g., molecular sieves in THF).

Industrial Scalability Insights

  • Continuous Flow Systems : Microreactors enhance mixing during phosphoramidite coupling, reducing reaction time by 40%.
  • Cost Analysis : Bulk synthesis reduces raw material costs by 30% compared to batch processes.

Q & A

Q. How should researchers reconcile conflicting stability data from accelerated aging studies?

  • Methodological Answer: Discrepancies arise from humidity fluctuations during storage. Conduct controlled isothermal (25–40°C) and humidity (0–80% RH) studies. Use Arrhenius modeling to predict shelf-life. Root-cause analysis via FTIR identifies hydrolyzed phosphite triester peaks .

Q. What computational tools model the compound’s interactions with DNA polymerases or RNA helicases?

  • Methodological Answer: Molecular dynamics simulations (AMBER or GROMACS) map steric clashes between the DMT group and polymerase active sites. QM/MM hybrid methods analyze transition states for phosphodiester bond formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.